Differential Multi-Kinase Inhibition Profile: Balanced PIM-1/CDK-2/GSK-3/SRC Activity vs. Analog 13
Protein kinase inhibitor 12 (compound 1-91) maintains inhibitory activity against four distinct mammalian kinases (PIM-1, CDK-2, GSK-3, and SRC). In contrast, Protein kinase inhibitor 13 (compound I-90) shares the same target list but exhibits a different molecular weight (385.46 g/mol vs. 286.35 g/mol), suggesting a divergent chemotype that may alter cell permeability and selectivity . While direct head-to-head IC50 data for this specific quadruple panel is not disclosed, the structural divergence (triazolopyridazine vs. alternative core) provides a procurement-level rationale for preferring the 12 series when assay sensitivity to the 1-91 chemotype is established .
| Evidence Dimension | Target Kinase Panel |
|---|---|
| Target Compound Data | PIM-1, CDK-2, GSK-3, SRC |
| Comparator Or Baseline | Protein Kinase Inhibitor 13 (Compound I-90): PIM-1, CDK-2, GSK-3, SRC |
| Quantified Difference | Molecular weight: 286.35 g/mol (PKI 12) vs. 385.46 g/mol (PKI 13) |
| Conditions | Literature-derived target annotation |
Why This Matters
Procurement of the 1-91 chemotype (PKI 12) rather than the I-90 chemotype (PKI 13) is essential for maintaining consistency in structure-activity relationship (SAR) studies where molecular weight and scaffold-specific off-target effects are controlled variables.
